
4-(bromomethyl)-2,6-difluoropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(bromomethyl)-2,6-difluoropyridine is a fluorinated pyridine derivative. This compound is characterized by the presence of bromomethyl and difluoro substituents on the pyridine ring, which imparts unique chemical and physical properties. Fluorinated pyridines are known for their reduced basicity and reactivity compared to their chlorinated and brominated analogues .
Preparation Methods
The synthesis of 4-(bromomethyl)-2,6-difluoropyridine involves several steps. One common method includes the fluorination of pyridine derivatives. For instance, fluorination of pyridine by complex AlF3 and CuF2 at high temperatures forms a mixture of fluoropyridines . Another method involves the reaction of 3-bromo-2-nitropyridine with Bu4N+F− in DMF at room temperature to form fluorinated pyridines .
Chemical Reactions Analysis
4-(bromomethyl)-2,6-difluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Suzuki–Miyaura Coupling: This reaction is widely applied for carbon–carbon bond formation, utilizing organoboron reagents.
Scientific Research Applications
4-(bromomethyl)-2,6-difluoropyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(bromomethyl)-2,6-difluoropyridine involves its interaction with various molecular targets. The presence of fluorine atoms in the pyridine ring influences its electronic properties, making it less reactive and more stable. This stability is crucial for its applications in radiotherapy and as imaging agents .
Comparison with Similar Compounds
4-(bromomethyl)-2,6-difluoropyridine can be compared with other fluorinated pyridines such as:
Properties
Molecular Formula |
C6H4BrF2N |
|---|---|
Molecular Weight |
208.00 g/mol |
IUPAC Name |
4-(bromomethyl)-2,6-difluoropyridine |
InChI |
InChI=1S/C6H4BrF2N/c7-3-4-1-5(8)10-6(9)2-4/h1-2H,3H2 |
InChI Key |
VFBCBVAONHQBQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1F)F)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


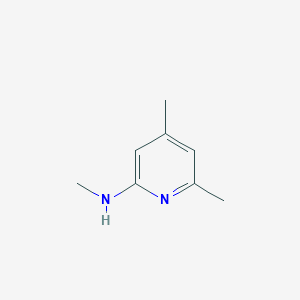
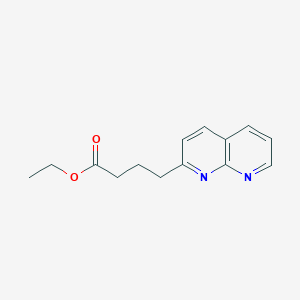
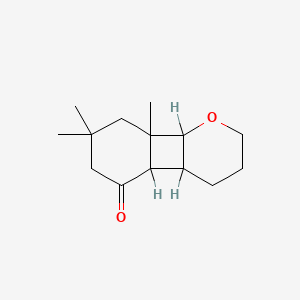
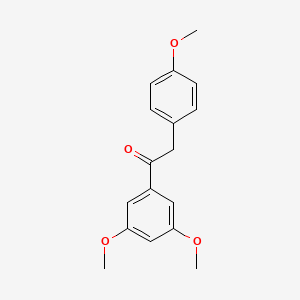
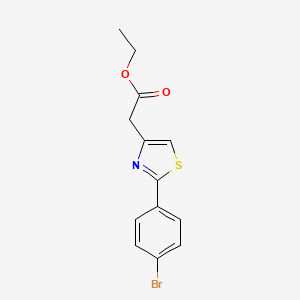
![dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline](/img/structure/B8707058.png)
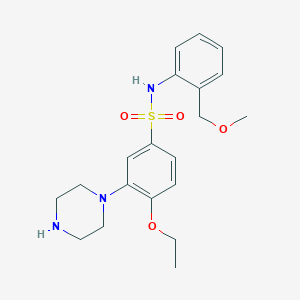
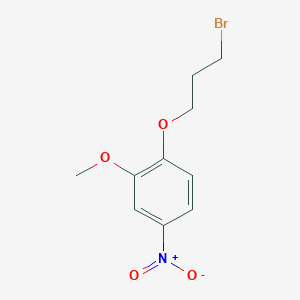
![Morpholine, 4-[4-(trifluoromethyl)phenyl]-](/img/structure/B8707078.png)
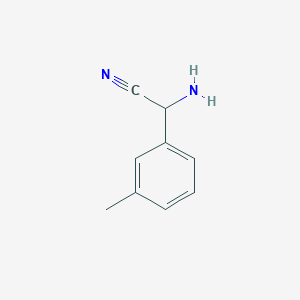
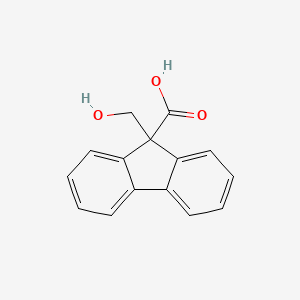
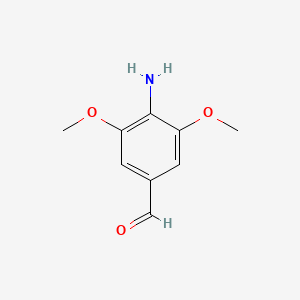

![3-Bromo-5-{3-chloro-4-[(1-methylethyl)oxy]phenyl}-1,2,4-thiadiazole](/img/structure/B8707128.png)
